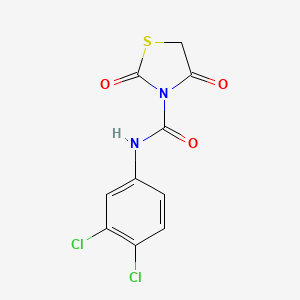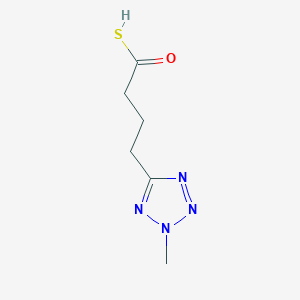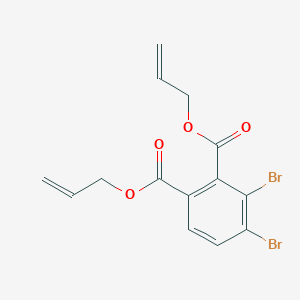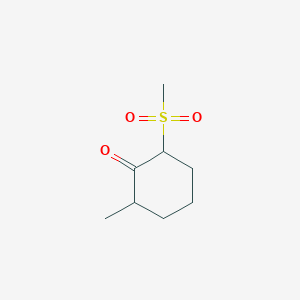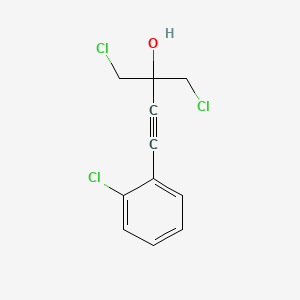
1-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol is an organic compound that belongs to the class of chlorinated hydrocarbons These compounds are characterized by the presence of chlorine atoms attached to carbon atoms in their molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of a chlorophenylacetylene with a chloromethylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of the chloromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of chlorinated reagents and the potential formation of hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of azido or cyano derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms can enhance its reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol: Lacks the additional chlorine atom on the phenyl ring.
2-Chloro-3-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol: Different positioning of the chlorine atoms.
Uniqueness
1-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The combination of chloromethyl and chlorophenyl groups on a butyn-2-ol backbone provides a distinct chemical profile.
Propiedades
Número CAS |
90160-65-9 |
|---|---|
Fórmula molecular |
C11H9Cl3O |
Peso molecular |
263.5 g/mol |
Nombre IUPAC |
1-chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H9Cl3O/c12-7-11(15,8-13)6-5-9-3-1-2-4-10(9)14/h1-4,15H,7-8H2 |
Clave InChI |
XERWIWAARSSIJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#CC(CCl)(CCl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)

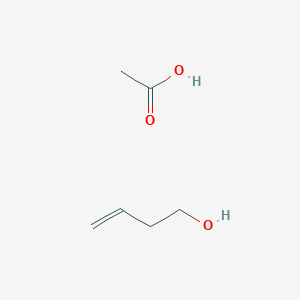
![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)

![(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]](/img/structure/B14357239.png)
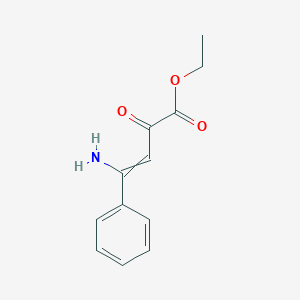
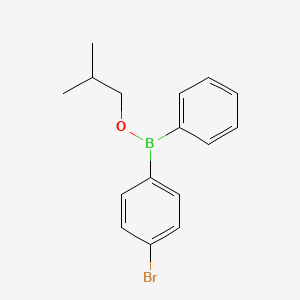
![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)
